4‑ to 6‑Fold Higher Receptor Binding Affinity vs. Native GnRH in Rat Pituitary Membranes
In rat pituitary plasma membrane preparations, [D‑Lys⁶‑Nᵋ‑azidobenzoyl]LHRH binds to a single class of receptors with an apparent Kd of 0.1 nM [1]. Native GnRH in the same tissue system exhibits reported Kd values of 0.4–0.6 nM [2][3]. Thus the photoaffinity analog displays approximately 4‑ to 6‑fold higher equilibrium binding affinity.
| Evidence Dimension | Receptor binding affinity (equilibrium dissociation constant, Kd) |
|---|---|
| Target Compound Data | Kd = 0.1 nM |
| Comparator Or Baseline | Native GnRH: Kd = 0.4–0.6 nM |
| Quantified Difference | ~4‑ to 6‑fold higher affinity (0.1 nM vs. 0.4–0.6 nM) |
| Conditions | 125I‑labeled ligand binding; rat pituitary plasma membrane preparations; Scatchard analysis |
Why This Matters
Higher affinity ensures robust receptor occupancy at low ligand concentrations, which is essential for high‑efficiency photoaffinity labeling and minimizes non‑specific background in receptor identification workflows.
- [1] Hazum E. Photoaffinity labeling of luteinizing hormone releasing hormone receptor of rat pituitary membrane preparations. Endocrinology. 1981;109(4):1281-1283. doi:10.1210/endo-109-4-1281 View Source
- [2] Clayton RN, Catt KJ. Gonadotropin-releasing hormone receptors: characterization, physiological regulation, and relationship to reproductive function. Endocr Rev. 1981;2(2):186-209. doi:10.1210/edrv-2-2-186 View Source
- [3] Naor Z, Atlas D, Clayton RN, Forman DS, Amsterdam A, Catt KJ. Interaction of fluorescent gonadotropin-releasing hormone with receptors in cultured pituitary cells. J Biol Chem. 1981;256(6):3049-3052. (Kd values for native GnRH in rat pituitary cells) View Source
